molecular formula C9H11N5O2S B11809506 ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

Cat. No.: B11809506
M. Wt: 253.28 g/mol
InChI Key: IUOXHRFRJZUPTO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications .

Properties

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

ethyl 2-amino-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11N5O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3,(H2,10,13)

InChI Key

IUOXHRFRJZUPTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=NC=NN2C

Origin of Product

United States

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